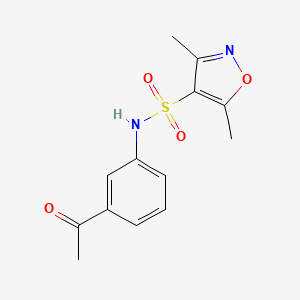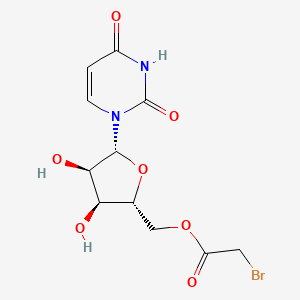
3-Methoxypyridin-4-amine
Overview
Description
3-Methoxypyridin-4-amine (3-MPA) is an organic compound belonging to the pyridine family. It is a colourless, crystalline solid with a molecular weight of 122.14 g/mol and a boiling point of 175°C. It is produced commercially by the reaction of pyridine and formaldehyde in the presence of an acid catalyst. 3-MPA is used in a wide range of scientific applications, including drug discovery, organic synthesis, and materials science.
Scientific Research Applications
Crystal Structure Analysis
- Protonation Sites and Hydrogen Bonding in Salts: The study of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate demonstrates different sites of protonation and distinct intermolecular hydrogen bonding patterns. This research contributes to understanding molecular conformations and interactions in crystal structures (Böck et al., 2021).
Chemical Synthesis
- Nucleophilic Amination of Methoxypyridines: A new protocol for nucleophilic amination of methoxypyridines, offering a concise access to various aminopyridines of medicinal interest, was developed using sodium hydride in the presence of lithium iodide (Pang, Kaga, & Chiba, 2018).
- Synthesis of Furan-Fused Pyridinones: A strategy for the synthesis of furoquinolinones using 3-alkynyl-4-methoxypyridin-2(1 H)-ones under specific conditions, contributing to the field of organic synthesis (Delaunay et al., 2010).
Physicochemical Studies
- Structural and Physicochemical Features of Acridin-9-amines: Research on the tautomerisation and electrostatic features of acridin-9-amines, including 9-(methoxyamino)acridine, reveals insights into the stability and properties of these compounds, crucial for understanding their interactions with other molecules (Wróblewska et al., 2006).
Supramolecular Chemistry
- Formation of Hypervalent Complexes: The study of trifluorohexylsilane and trifluorophenylsilane forming hypervalent complexes with 4-methoxypyridine through Si...N interactions contributes significantly to supramolecular chemistry, suggesting new binding motifs (Nakash, Gut, & Goldvaser, 2005).
Organic Chemistry and Catalysis
- Amination of Methoxy(hetero)arenes: The organic superbase t-Bu-P4 was found to efficiently catalyze the amination of methoxy(hetero)arenes, demonstrating the transformation of electron-deficient methoxyarenes and methoxyheteroarenes, which is significant in the field of organic synthesis and catalysis (Shigeno et al., 2019).
Biochemistry and Pharmacology
- Inhibition of Melanin Production: A study on (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene, revealed its potential as an inhibitor of melanin production, offering insights into skin whitening agents (Choi et al., 2002).
Safety and Hazards
Regarding safety information, 3-Methoxypyridin-4-amine is a chemical and appropriate safe handling measures should be taken for use and storage. It may have irritating and damaging effects on the eyes, skin, and respiratory system. Appropriate protective equipment, such as goggles, gloves, and respiratory protection, should be worn during operation .
properties
IUPAC Name |
3-methoxypyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMHHELOMRCBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200362 | |
| Record name | 3-Methoxy-4-aminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52334-90-4 | |
| Record name | 3-Methoxy-4-aminopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-4-aminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Nitrobenzoic acid (3,3,7,8-tetramethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-7-ium-9-yl) ester](/img/structure/B1226610.png)
![1-[(7-Chloro-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-(3-fluoro-4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B1226613.png)
![(+-)-5-[3-(tert-butylammonio)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one(1+)](/img/structure/B1226615.png)
![3-ethyl-2,10-dihydroxy-15-[(2-methoxyethoxy)methyl]-2,6,8,10,12,17-hexamethyl-5-oxo-9-{[3,4,6-trideoxy-3-(dimethylamino)hexopyranosyl]oxy}-4,16-dioxa-14-azabicyclo[11.3.1]heptadec-7-yl 2,6-dideoxy-3-C](/img/structure/B1226617.png)
![1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-3-[3-(dimethylamino)propyl]-1-ethylthiourea](/img/structure/B1226618.png)







